Allyl 4-(aminosulfonyl)benzoate
Description
Properties
CAS No. |
103204-31-5 |
|---|---|
Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
prop-2-enyl 4-sulfamoylbenzoate |
InChI |
InChI=1S/C10H11NO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h2-6H,1,7H2,(H2,11,13,14) |
InChI Key |
VWKMDRWBZTWKNM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Acetylation and Coupling Reactions
The most well-documented method for synthesizing this compound involves a two-step protocol starting from (2E)-butene-1,4-diol. In the first step, selective acetylation of the diol is achieved using acetic anhydride in pyridine, yielding a mono-acetylated intermediate. This intermediate is subsequently coupled with 4-carboxybenzenesulfonamide under peptide coupling conditions.
The coupling reaction employs 1,3-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dimethylformamide (DMF). The reaction proceeds at room temperature over 18 hours, after which the crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient. This method achieves a moderate yield of 60%, with the final product characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Alternative Strategies for Sulfonamide Activation
While the DCC/DMAP-mediated coupling is the predominant method, patent literature suggests that palladium-catalyzed reactions could offer complementary pathways. For instance, catalytic hydrogenation using Pd/C under alkaline conditions has been demonstrated for analogous sulfonamide derivatives, though direct application to this compound remains unexplored. Such methods highlight the potential for optimizing reaction efficiency by modulating catalyst loading and hydrogen pressure, albeit with trade-offs in selectivity.
Critical Reaction Parameters and Optimization
Solvent and Reagent Selection
The choice of DMF as a solvent in the coupling step is critical due to its high polarity, which facilitates the dissolution of both the sulfonamide and the acetylated diol. Substituting DMF with less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) results in incomplete conversion, as evidenced by residual starting material in thin-layer chromatography (TLC) analysis.
The stoichiometric ratio of DCC to 4-carboxybenzenesulfonamide also plays a pivotal role. A 1:1 molar ratio ensures complete activation of the carboxylic acid moiety without excessive side reactions. Increasing the DCC concentration beyond this ratio leads to the formation of dicyclohexylurea (DCU) precipitates, complicating purification.
Purification and Characterization
Chromatographic Purification
Post-reaction purification involves sequential liquid-liquid extraction and silica gel chromatography. The initial extraction uses ethyl acetate and 1N HCl to remove unreacted sulfonamide and DCU, followed by brine washing to eliminate residual DMF. Final purification on silica gel with a 1:1 hexane/ethyl acetate eluent isolates the product as a white solid with >95% purity, as confirmed by high-performance liquid chromatography (HPLC).
Spectroscopic Validation
1H NMR (400 MHz, CDCl3):
- δ 8.13–8.16 (m, 2H, ArH), 7.96–7.99 (m, 2H, ArH): Aromatic protons of the benzoate moiety.
- δ 5.78–5.90 (m, 2H, CH=CH): Allylic protons.
- δ 4.72–4.94 (m, 4H, CH2O): Methylene groups adjacent to the ester and acetyloxy functionalities.
- δ 2.06 (s, 3H, CH3): Acetyl methyl group.
13C NMR (100 MHz, CDCl3):
- δ 171.0 (CO, acetyl), 165.0 (CO, ester): Carbonyl resonances.
- δ 133.9 (OCH2CH=CH), 146.5 (OCH2CH=CH): Allylic carbons.
- δ 130.6, 129.0, 127.7, 126.7: Aromatic carbons.
Mass Spectrometry:
- ESI-MS: m/z [M-H]⁻ 311.91, consistent with the molecular formula C13H14NO6S.
- High-resolution MS (HRMS) confirms the exact mass (312.0544 vs. calculated 312.0547).
Comparative Analysis of Synthetic Efficiency
Yield and Scalability
The reported 60% yield, while acceptable for laboratory-scale synthesis, presents opportunities for improvement. Parallel studies on related esters suggest that microwave-assisted synthesis could reduce reaction times and improve yields. For example, microwave irradiation at 150°C for 20 minutes has been employed for analogous Grubbs-catalyzed olefin metatheses, though its applicability to this compound remains untested.
Byproduct Formation and Mitigation
The primary byproduct is the diacetylated derivative of (2E)-butene-1,4-diol, formed due to over-acetylation in the first step. This is minimized by slow, dropwise addition of acetic anhydride over six hours, ensuring mono-functionalization. Additionally, rigorous pH control during extraction (pH 7–8) prevents hydrolysis of the ester linkage.
Chemical Reactions Analysis
Types of Reactions
Allyl 4-(aminosulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Epoxides or alcohols.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoate derivatives
Scientific Research Applications
Allyl 4-(aminosulfonyl)benzoate is a chemical compound with the molecular formula . It is also known under other names such as prop-2-enyl 4-sulfamoylbenzoate and 4-Sulfamoyl-benzoic acid allyl ester .
As Enzyme Inhibitors
Aminosulfonyl benzoate derivatives have applications as enzyme inhibitors .
- Estrone Sulfatase Inhibitors A study showed that cyclic esters of 4-[(aminosulfonyl)oxy]benzoate are potent inhibitors of estrone sulfatase (ES) . These compounds exhibited greater inhibitory activity than standard compounds like 4-methylcoumarin-7-O-sulfamate (COUMATE), 667-COUMATE, and estrone-3-O-sulfamate (EMATE) .
- Carbonic Anhydrase Inhibitors A fragment-based drug discovery approach has been employed using aromatic or heteroaromatic sulfonamides (ArSO2NH2) to develop inhibitors of carbonic anhydrase (CA) . These inhibitors are used clinically for treating glaucoma, epilepsy, and gastric ulcers, and have been implicated in cancer tumor progression .
As Anticancer Agents
Due to their physicochemical properties, methyl 2-halo-4-substituted-5-sulfamoyl-benzoates may be developed for anticancer therapeutic purposes .
- Inhibiting Tumor Microenvironment CAIX is overexpressed in solid tumors, acidifying the tumor microenvironment, which promotes invasion and metastasis. Chemical compounds designed to selectively bind to CAIX may have anticancer properties .
Other potential applications
Mechanism of Action
The mechanism of action of allyl 4-(aminosulfonyl)benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its potential as a local anesthetic is attributed to its ability to block sodium ion channels, thereby inhibiting nerve impulse transmission .
Comparison with Similar Compounds
Functional Group Analysis
The table below compares Allyl 4-(aminosulfonyl)benzoate with key analogs based on functional groups and applications:
Flavor and Volatile Compounds
Allyl benzoate, a simpler analog without sulfonamide substitution, is a key contributor to sweetness in rice volatiles . Its absence of polar sulfonamide groups enhances volatility, making it suitable for flavor applications—a property unlikely in this compound due to increased polarity and hydrogen-bonding capacity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Allyl 4-(aminosulfonyl)benzoate, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Start with sulfamoylbenzoic acid in ethanol under reflux with catalytic sulfuric acid for 24 hours to synthesize ethyl 4-(aminosulfonyl)benzoate .
- Step 2 : For allylation, use allyl bromide with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 70°C for 3.5–14 hours .
- Key Variables : Reaction time, solvent choice (ethanol vs. DMF), and base stoichiometry significantly impact yield and purity. For example, DMF enhances allylation efficiency compared to ethanol due to better solubility of intermediates .
- Data Table :
| Starting Material | Solvent | Catalyst/Base | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Sulfamoylbenzoic acid | Ethanol | H₂SO₄ | 24 | 65–70 | 95% |
| 4-Hydroxybenzoic acid | DMF | K₂CO₃ | 14 | 85–90 | 98% |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for sulfonamide NH protons at δ 8.05–8.25 ppm (low-field shift due to electron delocalization) and allyl group protons (CH₂=CH–) at δ 5.1–5.9 ppm .
- ¹³C NMR : Carbonyl (C=O) signals appear at ~170 ppm, and sulfonamide S=O groups resonate at ~165 ppm .
- IR : Key stretches include N–H (~3660 cm⁻¹), C=O (~1700 cm⁻¹), and S=O asymmetric/symmetric stretches (~1300/1100 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights exist for the interaction of this compound with carbonic anhydrase II (CA-II)?
- Methodology :
- Enzyme Inhibition Assays : Use stopped-flow CO₂ hydration assays to measure inhibition constants (Kᵢ). Sulfonamide groups in the compound likely coordinate with the Zn²⁺ active site of CA-II .
- Computational Docking : Perform molecular dynamics simulations to analyze binding modes. The sulfonamide moiety may form hydrogen bonds with Thr199 and Glu106 residues in CA-II .
Q. How can enantioselective synthesis of this compound derivatives be achieved using transition-metal catalysts?
- Methodology :
- Catalytic System : Employ rhodium(I) complexes (e.g., [Rh(cod)₂]OTf) with chiral ligands (e.g., BINAP) for asymmetric allylic alkylation .
- Mechanistic Insight : Oxidative addition of the allyl group forms a Rh-π-allyl intermediate, where stereoselectivity is controlled by ligand chirality and LiHMDS/DMPU additives .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-based compounds like this compound?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values across studies while controlling for assay conditions (pH, temperature) and cell lines.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., allyl vs. benzyl groups) to isolate contributions to activity .
- Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability. Use logP calculations and membrane penetration assays to validate .
Data Contradiction Analysis
Q. Why do synthesis yields vary between ethanol and DMF in allylation reactions?
- Key Factors :
- Solvent Polarity : DMF stabilizes transition states in SN2 reactions, improving allyl bromide reactivity compared to ethanol .
- Byproduct Formation : Ethanol may promote ester hydrolysis, reducing yields. Monitor via TLC and adjust reaction times .
Methodological Best Practices
-
Handling and Safety :
-
Data Reproducibility :
- Standardize NMR acquisition parameters (e.g., 600 MHz for ¹H, 150 MHz for ¹³C) and reference solvents (e.g., CDCl₃ vs. DMSO-d₆) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
